Diboron trizinc hexaoxide
Description
Diboron trizinc hexaoxide (B₂O₆Zn₃), also referred to as zinc borate, is a synthetic inorganic compound with multiple industrial applications. Its molecular structure consists of boron-oxygen networks coordinated with zinc ions, forming a thermally stable crystalline lattice. The compound is commonly identified by CAS numbers 10192-46-8, 12536-65-1, and 12767-90-7, reflecting variations in hydration states or synthesis methods .
Properties
CAS No. |
10192-46-8 |
|---|---|
Molecular Formula |
BH3O3Zn |
Molecular Weight |
127.2 g/mol |
IUPAC Name |
boric acid;zinc |
InChI |
InChI=1S/BH3O3.Zn/c2-1(3)4;/h2-4H; |
InChI Key |
OMUGFZNEOIWQOD-UHFFFAOYSA-N |
SMILES |
B(O)(O)O.B(O)(O)O.B(O)(O)O.[Zn].[Zn] |
Canonical SMILES |
B(O)(O)O.[Zn] |
Other CAS No. |
10192-46-8 |
Pictograms |
Irritant |
Related CAS |
10361-94-1 |
Synonyms |
diboron trizinc hexaoxide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diboron trizinc hexaoxide can be synthesized through the reaction of zinc oxide with boric acid. The reaction typically occurs in a crystallizer containing a boric acid medium solution. The mixture of zinc oxide and boric acid is heated to a temperature range of 80 to 100°C for 5 to 7 hours. After the reaction, the product is filtered, washed, dried, and pulverized to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced crystallization and purification techniques helps in achieving the desired quality for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Diboron trizinc hexaoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: this compound can participate in substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state boron and zinc compounds, while reduction reactions may produce lower oxidation state products.
Scientific Research Applications
Diboron trizinc hexaoxide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions, including borylation and diboration reactions.
Biology: The compound’s potential biological activity is being explored for applications in drug development and biochemical research.
Medicine: Research is ongoing to investigate the compound’s potential therapeutic properties and its use in medical treatments.
Mechanism of Action
The mechanism of action of diboron trizinc hexaoxide involves its interaction with molecular targets and pathways in chemical and biological systems. The compound’s boron and zinc atoms play a crucial role in its reactivity and interactions. In chemical reactions, the boron atoms can act as Lewis acids, facilitating various transformations. In biological systems, the compound’s interaction with enzymes and other biomolecules is being studied to understand its potential effects and applications .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : B₂O₆Zn₃ (anhydrous form) or B₆O₁₁Zn₂ (hydrated forms) .
- Thermal Stability : Decomposes above 300°C, releasing water and forming a glassy residue, which contributes to its flame-retardant properties .
- Applications : Primarily used as a flame retardant in polymers (e.g., Firebrake ZB®), smoke suppressant, and corrosion inhibitor in coatings .
Comparison with Similar Compounds
Diboron trizinc hexaoxide belongs to a broader class of metal borates. Below is a detailed comparison with structurally or functionally analogous compounds:
Structural and Functional Analogues
Key Comparative Analysis
Thermal Behavior
Mechanical Reinforcement
Toxicity and Environmental Impact
Industrial Relevance
Research Findings and Discrepancies
- Formula Variations : Discrepancies in molecular formulas (e.g., B₂O₆Zn₃ vs. B₆O₁₁Zn₂) arise from hydration states or synthesis routes, necessitating precise characterization for application-specific performance .
- Cadmium Substitution : While Cd₃B₂O₆ shares structural similarities with Zn analogues, its hazardous profile limits commercial use, highlighting the importance of Zn’s eco-friendly advantage .
Q & A
Q. Q1. What are the established methodologies for synthesizing diboron trizinc hexaoxide (Zn₃B₂O₆) in laboratory settings?
Answer: Zn₃B₂O₆ is typically synthesized via solid-state reactions or sol-gel methods. A common approach involves heating stoichiometric mixtures of zinc oxide (ZnO) and boric acid (H₃BO₃) at 600–800°C under controlled atmospheric conditions. For example:
3ZnO + B₂O₃ → Zn₃B₂O₆
Key parameters include reaction time (8–12 hours) and cooling rates to avoid phase impurities. Characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) is critical to confirm phase purity and thermal stability .
Q. Q2. How does the thermal stability of Zn₃B₂O₆ influence its suitability for high-temperature applications?
Answer: Zn₃B₂O₆ exhibits thermal stability up to 900°C, making it suitable for flame-retardant materials. TGA data show minimal mass loss (<2%) below 800°C, attributed to its tightly bonded oxide structure. Researchers should optimize annealing protocols to prevent decomposition into ZnO and B₂O₃ at higher temperatures .
Advanced Research Questions
Q. Q3. What mechanistic insights explain the catalytic role of Zn₃B₂O₆ in boron-transfer reactions?
Answer: Zn₃B₂O₆ can act as a boron source in organocatalytic reactions. Computational studies suggest that the B–O–Zn framework facilitates boron atom transfer via alkoxide intermediates (e.g., methoxide), as seen in mixed diboration of alkenes. The electrophilic boron unit (Bpin) generated from Zn₃B₂O₆ enables regioselective additions, supported by energy profiles calculated at the DFT level .
Q. Q4. How do structural defects in Zn₃B₂O₆ affect its electronic and optical properties?
Answer: Defects such as oxygen vacancies or zinc interstitials introduce mid-gap states, altering bandgap energy (measured via UV-Vis spectroscopy). For instance, Zn-rich compositions show a reduced bandgap (~3.2 eV vs. 3.8 eV in stoichiometric Zn₃B₂O₆), enhancing visible-light absorption for photocatalytic applications. Advanced techniques like X-ray photoelectron spectroscopy (XPS) and electron paramagnetic resonance (EPR) are recommended to quantify defect densities .
Data Contradictions and Resolution
Q. Q5. How should researchers address discrepancies in reported CAS numbers and nomenclature for Zn₃B₂O₆?
Answer: Conflicting identifiers arise from historical naming conventions. For clarity:
Q. Q6. Why do experimental results for Zn₃B₂O₆’s flame-retardant efficiency vary across studies?
Answer: Variability stems from differences in:
- Material form : Nanoparticles (20–50 nm) show superior dispersion in polymers compared to micron-scale particles.
- Composite matrices : Synergistic effects with additives like alumina (Al₂O₃) enhance performance.
Standardized testing protocols (e.g., UL-94 vertical burn tests) and detailed reporting of particle size/distribution are essential for reproducibility .
Methodological Recommendations
Q. Q7. What advanced characterization techniques are critical for studying Zn₃B₂O₆’s interfacial interactions in composite materials?
Answer:
Q. Q8. How can computational modeling enhance the design of Zn₃B₂O₆-based materials?
Answer: Density functional theory (DFT) simulations predict:
- Reaction pathways : Energetics of boron transfer in catalytic cycles.
- Defect thermodynamics : Stability of vacancy-interstitial complexes.
Pair computational results with experimental validation (e.g., synchrotron XRD) to refine models .
Footnotes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
